molecular formula C8H17NO2 B2607975 2-Methoxy-2-(oxan-3-yl)ethan-1-amine CAS No. 1481439-95-5

2-Methoxy-2-(oxan-3-yl)ethan-1-amine

Cat. No.: B2607975
CAS No.: 1481439-95-5
M. Wt: 159.229
InChI Key: FRJGSFPWIQEBJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-2-(oxan-3-yl)ethan-1-amine is a useful research compound. Its molecular formula is C8H17NO2 and its molecular weight is 159.229. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Functionalization

2-Methoxy-2-(oxan-3-yl)ethan-1-amine, as a derivative involved in the broader class of organic compounds, plays a crucial role in the synthesis and functionalization of various chemical entities. Its utility spans across synthesizing oxazines and related compounds, highlighting its significance in creating chiral synthons and its role in electrophilic reactions. Sainsbury (1991) discusses the synthesis of 1,2-oxazines and their derivatives, emphasizing the importance of oxazinium salts as electrophiles, which are crucial for various chemical transformations (Sainsbury, 1991). Furthermore, the review by Métro et al. (2010) on the rearrangement of beta-amino alcohols via aziridinium intermediates sheds light on the versatility of amino alcohols in organic synthesis, especially in the formation of complex amines through nucleophilic addition (Métro, Duthion, Gomez Pardo, & Cossy, 2010).

Catalysis and Oxidation Processes

In catalysis and oxidation processes, the role of nitrogen-containing compounds, including amines, is pivotal. Sharma (2013) reviews the kinetics and mechanisms of organic compound oxidation by ferrates, highlighting the reactivity of these compounds in various chemical environments (Sharma, 2013). The comprehensive analysis suggests that the amines, through their involvement in oxidation reactions, contribute significantly to the degradation of organic pollutants, thereby facilitating cleaner production technologies.

Environmental Remediation

The application of this compound in environmental remediation, particularly in the degradation of hazardous compounds, is documented by Bhat and Gogate (2021). They discuss the degradation of nitrogen-containing compounds using advanced oxidation processes, underlining the effectiveness of these methods in treating pollutants that are otherwise resistant to conventional degradation techniques (Bhat & Gogate, 2021). This showcases the compound's potential in environmental applications, especially in the detoxification and removal of harmful substances from water and soil.

Advanced Materials and MOFs

Lin, Kong, and Chen (2016) highlight the significance of amine-functionalized metal–organic frameworks (MOFs) in carbon capture and storage technologies. The inclusion of amino functionalities enhances CO2 sorption capacities, demonstrating the compound's role in addressing climate change challenges through innovative materials science approaches (Lin, Kong, & Chen, 2016).

Properties

IUPAC Name

2-methoxy-2-(oxan-3-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-10-8(5-9)7-3-2-4-11-6-7/h7-8H,2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRJGSFPWIQEBJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN)C1CCCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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